molecular formula C16H15N3O4 B5886159 3-nitro-N-[3-(propionylamino)phenyl]benzamide

3-nitro-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B5886159
M. Wt: 313.31 g/mol
InChI Key: NAWVPXAQZGRRBB-UHFFFAOYSA-N
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Description

3-nitro-N-[3-(propionylamino)phenyl]benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been found to have various physiological and biochemical effects.

Mechanism of Action

3-nitro-N-[3-(propionylamino)phenyl]benzamide exerts its inhibitory effect on chloride channels by binding to a specific site on the channel protein. This binding results in a conformational change that prevents the channel from opening and conducting chloride ions. The exact mechanism of 3-nitro-N-[3-(propionylamino)phenyl]benzamide binding to chloride channels is not fully understood, but it is thought to involve interactions with both hydrophobic and polar residues on the channel protein.
Biochemical and Physiological Effects:
3-nitro-N-[3-(propionylamino)phenyl]benzamide has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion transport. 3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been shown to affect intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its high potency and specificity for chloride channels. This allows researchers to selectively inhibit chloride channels without affecting other ion channels or transporters. However, one limitation of 3-nitro-N-[3-(propionylamino)phenyl]benzamide is its potential toxicity and side effects, which can vary depending on the cell type and experimental conditions. Careful dose-response studies are required to determine the optimal concentration of 3-nitro-N-[3-(propionylamino)phenyl]benzamide for each experiment.

Future Directions

There are several future directions for research on 3-nitro-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of chloride channels, which could be used as therapeutic agents for various diseases. Another area of research is the investigation of the role of chloride channels in cancer progression and metastasis, and the potential use of 3-nitro-N-[3-(propionylamino)phenyl]benzamide as an anti-cancer agent. Additionally, further studies are needed to elucidate the exact mechanism of 3-nitro-N-[3-(propionylamino)phenyl]benzamide binding to chloride channels and its downstream effects on intracellular signaling pathways.

Synthesis Methods

The synthesis of 3-nitro-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitro-N-propionylbenzamide. This compound is then reacted with 3-aminophenol to produce 3-nitro-N-[3-(propionylamino)phenyl]benzamide. The synthesis of 3-nitro-N-[3-(propionylamino)phenyl]benzamide is a complex process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

3-nitro-N-[3-(propionylamino)phenyl]benzamide has been widely used in scientific research as a tool to study chloride channels. It has been found to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, calcium-activated chloride channels, and volume-regulated anion channels. 3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been used to investigate the role of chloride channels in various physiological and pathological processes, such as airway surface liquid regulation, smooth muscle contraction, and tumor growth.

properties

IUPAC Name

3-nitro-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-15(20)17-12-6-4-7-13(10-12)18-16(21)11-5-3-8-14(9-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWVPXAQZGRRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-[3-(propanoylamino)phenyl]benzamide

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